Product packaging for 7-Methylquinoxalin-2-ol(Cat. No.:CAS No. 5762-65-2)

7-Methylquinoxalin-2-ol

Cat. No.: B1618746
CAS No.: 5762-65-2
M. Wt: 160.17 g/mol
InChI Key: CQNKXNIHCKFWMS-UHFFFAOYSA-N
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Description

7-Methylquinoxalin-2-ol (CAS 5762-65-2) is an organic compound with the molecular formula C9H8N2O and a molecular weight of 160.18 g/mol . It belongs to the quinoxaline family, a class of heterocyclic compounds known as benzopyrazines, which consist of a benzene ring fused to a pyrazine ring . These nitrogen-containing heterocyclic compounds are valuable scaffolds in pharmacological agent development and are investigated as synthetic intermediates and potential drug candidates . A primary research application for quinoxalinone derivatives is in materials science as corrosion inhibitors for metallic equipment . Computational studies using density functional theory (DFT) indicate that quinoxalinones can adsorb strongly onto metal surfaces such as Fe(110) . Their effectiveness is attributed to electron-rich properties, which allow them to form a protective layer on the metal surface . The planar structure and heteroatoms (oxygen and nitrogen) enable interactions primarily through the oxygen atoms and the conjugated π-system, facilitating charge transfer to the metal and reducing electrochemical reactions that cause corrosion . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8N2O B1618746 7-Methylquinoxalin-2-ol CAS No. 5762-65-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-methyl-1H-quinoxalin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-6-2-3-7-8(4-6)11-9(12)5-10-7/h2-5H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQNKXNIHCKFWMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=CC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90342582
Record name 2(1H)-Quinoxalinone, 7-methyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5762-65-2
Record name 7-Methyl-2(1H)-quinoxalinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5762-65-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2(1H)-Quinoxalinone, 7-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90342582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 7 Methylquinoxalin 2 Ol and Its Analogues

Established Synthetic Pathways for 7-Methylquinoxalin-2-ol and Related Quinoxalin-2-ones

Traditional methods for the synthesis of quinoxalin-2-ones have laid a crucial foundation for the development of more advanced and efficient protocols. These established pathways primarily involve condensation and cyclization reactions.

Condensation Reactions with ortho-Phenylenediamine Derivatives

The most conventional and widely employed method for synthesizing the quinoxalin-2-one core involves the condensation of an ortho-phenylenediamine derivative with a 1,2-dicarbonyl compound or its equivalent. mdpi.comchim.itsapub.org For the specific synthesis of this compound, this would typically involve the reaction of 4-methyl-1,2-phenylenediamine with an appropriate α-keto acid or α-keto ester, such as glyoxylic acid or its derivatives. organic-chemistry.org This reaction is often carried out under acidic conditions and may require heating. mdpi.comsdiarticle4.com

The reaction of 4-substituted-1,2-phenylenediamines with sodium pyruvate (B1213749) in acetic acid can lead to the formation of two isomeric products. For instance, the reaction with 4-benzoyl-1,2-phenylenediamine yields both 6-benzoyl-3-methylquinoxalin-2-one and 7-benzoyl-3-methyl-2-(1H)-quinoxalin-2-one. sdiarticle4.com This highlights a key challenge in the synthesis of specific isomers like this compound, where regioselectivity can be a significant concern depending on the substituents and reaction conditions. csus.edu

The general mechanism involves an initial nucleophilic attack of one of the amino groups of the ortho-phenylenediamine onto one of the carbonyl groups of the dicarbonyl compound, followed by an intramolecular cyclization and subsequent dehydration to form the quinoxalin-2-one ring system. csus.edu

Interactive Data Table: Condensation Reaction Parameters
Starting Material (Diamine)Starting Material (Carbonyl)Catalyst/SolventConditionsProduct(s)Reference
4-Methyl-1,2-phenylenediamineGlyoxylic acidAcidicHeatingThis compound organic-chemistry.org
o-Phenylenediamine (B120857)Ethyl pyruvateTolueneReflux3-Methylquinoxalin-2-ol sdiarticle4.com
4-Benzoyl-1,2-phenylenediamineSodium pyruvateAcetic acid-6-Benzoyl-3-methylquinoxalin-2-one & 7-Benzoyl-3-methyl-2-(1H)-quinoxalin-2-one sdiarticle4.com
o-Phenylenediamineα-KetoacidsWaterCatalyst-freeQuinoxalinones organic-chemistry.org

Cyclization Reactions and Precursor Transformations

Beyond the direct condensation approach, various cyclization strategies starting from pre-functionalized precursors are well-established. One such method involves the reaction of o-phenylenediamine with ethyl bromoacetate, which proceeds via an initial SN2 substitution followed by cyclization to form 3,4-dihydroquinoxalin-2(1H)-one. csus.edu This intermediate can then be oxidized to the corresponding quinoxalin-2-one. The choice of base can influence the product outcome, with pyridine (B92270) favoring the cyclized product. csus.edu

Another important pathway is the tandem nitrosation and cyclization of N-aryl cyanoacetamides. organic-chemistry.orgnih.govacs.orgfigshare.com This method uses tert-butyl nitrite (B80452) as a nitrogen source and proceeds through a sequence of nitrosation, tautomerization, and cyclization to afford 3-cyano-quinoxalin-2-ones in moderate to good yields. acs.org The acidity of the buffer solution, often a combination of Cs2CO3 and acetic acid, plays a crucial role in the cyclization step. tandfonline.com

Novel and Green Synthetic Approaches for Quinoxalinols

In recent years, there has been a significant shift towards the development of more sustainable, efficient, and selective synthetic methodologies. These novel approaches aim to overcome the limitations of traditional methods, such as harsh reaction conditions, limited substrate scope, and the generation of significant waste.

Biocatalytic Strategies in Enantioselective Synthesis

Biocatalysis has emerged as a powerful tool in organic synthesis, offering high selectivity and mild reaction conditions. nih.govmdpi.com In the context of quinoxalinols, biocatalysts are particularly valuable for the synthesis of enantiomerically pure chiral alcohols derived from quinoxaline (B1680401) ketones.

A notable example is the use of the biocatalyst Daucus carota (carrot) for the selective bioreduction of quinoxaline ketones to their corresponding optically pure alcohols. nih.gov This method has been shown to produce chiral alcohols in high yields (up to 84%) and with excellent enantioselectivity (up to 98%). nih.gov The absolute configuration of the resulting chiral alcohols often follows the anti-Prelog's rule. nih.gov This green chemistry approach not only minimizes the use of hazardous reagents but also provides access to valuable chiral building blocks for drug discovery. nih.govnih.gov The use of enzymes like alcohol dehydrogenase (ADH) is also being explored for similar transformations. sdu.dk

Metal-Catalyzed and Transition Metal-Free Methodologies

Both metal-catalyzed and, more recently, transition-metal-free reactions have significantly advanced the synthesis of quinoxalin-2-ones and their derivatives.

Metal-Catalyzed Approaches: Copper-catalyzed reactions have been employed for the synthesis of quinoxalin-2-ones, for instance, through the double amination of 2-halo-N-(2-halophenyl)-acetamides. acs.org Copper catalysts have also been utilized in the C-3 hydroxyalkylation of quinoxalin-2(1H)-ones with alcohols. chim.ittandfonline.com Another example is the silver-catalyzed synthesis of acylated derivatives from quinoxalin-2(1H)-one and α-oxo carboxylic acids. tandfonline.com Palladium catalysts have been used for the C3-arylation of quinoxalin-2-ones with arylboronic acids. chim.it

Transition Metal-Free Approaches: There is a growing trend towards developing transition-metal-free synthetic routes to avoid the cost and toxicity associated with heavy metals. rsc.org A convenient protocol for the C-3 alkylation of quinoxalin-2(1H)-ones with ethers has been developed using a radical reaction, offering good yields and broad substrate scope. rsc.org Another metal-free strategy involves the direct C–H arylation of quinoxalin-2(1H)-ones with diaryliodonium salts at room temperature, providing a mild and efficient route to 3-arylquinoxalin-2(1H)-ones. acs.orgclockss.org Furthermore, a visible-light-induced radical cyclization of N-chloroimines has been reported for the synthesis of quinoxalin-2-ones. acs.org

Interactive Data Table: Comparison of Metal-Catalyzed and Metal-Free Reactions
Reaction TypeCatalyst/ReagentKey FeaturesReference
Metal-Catalyzed
Double AminationCopperSynthesizes quinoxalin-2-ones from halo-acetamides. acs.org
HydroxyalkylationCopperC-3 functionalization with alcohols. chim.ittandfonline.com
AcylationSilverC-3 functionalization with α-oxo carboxylic acids. tandfonline.com
ArylationPalladiumC-3 functionalization with arylboronic acids. chim.it
Transition Metal-Free
C-3 AlkylationRadical InitiatorReaction with ethers. rsc.org
C-H ArylationDiaryliodonium SaltsMild, room temperature conditions. acs.orgclockss.org
Radical CyclizationVisible LightCyclization of N-chloroimines. acs.org

Microwave-Assisted and One-Pot Synthesis Techniques

To enhance reaction efficiency, reduce reaction times, and simplify work-up procedures, microwave-assisted synthesis and one-pot reactions have become increasingly popular.

Microwave-Assisted Synthesis: Microwave irradiation has been successfully applied to the synthesis of various quinoxalin-2-one derivatives. sapub.orgrsc.orgnih.gov For example, the condensation of o-phenylenediamine derivatives with dicarbonyl compounds can be significantly accelerated under microwave irradiation, often leading to higher yields and cleaner products. sapub.orgresearchgate.net This technique has also been used for the synthesis of 3-amidated quinoxalin-2(1H)-ones via a copper-catalyzed oxidative coupling. tandfonline.com The use of microwaves aligns with the principles of green chemistry by reducing energy consumption and often allowing for solvent-free reactions. mdpi.comarabjchem.org

Derivatization Strategies for Enhancing Molecular Complexity

The inherent reactivity of the quinoxalin-2-one core allows for a multitude of derivatization strategies. These modifications are pivotal for tuning the physicochemical properties and biological activities of the resulting molecules. Key strategies involve the selective functionalization at the C3 position of the pyrazine (B50134) ring, substitution on the benzene (B151609) moiety, and the annulation of additional heterocyclic rings.

Functionalization at Pyrazine Ring Positions

The C3 position of the quinoxalin-2-one ring is particularly susceptible to functionalization, offering a prime handle for introducing molecular diversity. Various methodologies, including alkylation, arylation, and amination, have been developed to modify this position.

C3-Alkylation: Direct C-H alkylation at the C3 position can be achieved through radical-mediated pathways. For instance, visible-light-induced decarboxylative coupling with phenyliodine(III) dicarboxylates or carboxylic acids provides a route to C3-methylated and other alkylated quinoxalinones. rsc.org Photocatalytic methods using alkyl bromides under visible light have also been employed to synthesize 3,3-bifunctionalized dihydroquinoxalin-2(1H)-ones. rsc.org Another approach involves the use of hypervalent iodine(III) reagents to generate alkyl radicals from sources like phenyliodine(III) dicarboxylates, which then add to the C3 position. frontiersin.org

C3-Arylation: The introduction of aryl groups at the C3 position is a common strategy to enhance biological activity. A metal- and oxidant-free photocatalytic method using arylhydrazines in the presence of HCl has been reported for the C3-arylation of quinoxalinones. mdpi.com This reaction proceeds through a radical pathway and demonstrates broad substrate tolerance. mdpi.com Visible-light-induced arylation using arylhydrazines in the absence of a photocatalyst, relying on singlet oxygen promotion, has also been achieved, offering a green and efficient protocol. mdpi.com

C3-Amination: The incorporation of amino functionalities at the C3 position can be accomplished through copper-catalyzed reactions. A practical route utilizes easily available azoles as nitrogen sources with Selectfluor as a mild oxidant. researchgate.net This method is characterized by its operational simplicity and broad substrate scope, affording C3-aminated quinoxalinones in good to excellent yields. researchgate.net

Table 1: Methodologies for C3-Functionalization of Quinoxalin-2-ones

Functionalization Reagents and Conditions Substrate Scope Yield Range Ref.
Alkylation Phenyliodine(III) dicarboxylates, visible light Various quinoxalin-2(1H)-ones Moderate rsc.org
Alkyl bromides, acridinium (B8443388) photocatalyst, visible light Primary to tertiary alkyl bromides Good rsc.org
PhI(OAc)₂, DMSO, radical initiator Quinoxalin-2(1H)-ones - frontiersin.org
Arylation Arylhydrazine, HCl, visible light N-substituted quinoxalinones, various arylhydrazines 45-88% mdpi.com
Arylhydrazine, air, purple LED (400 nm) N-substituted quinoxalin-2(1H)-ones, various arylhydrazines Moderate to excellent mdpi.com
Amination Azoles, Cu(OAc)₂, Selectfluor, CH₃CN Various quinoxalin-2(1H)-ones and azoles Moderate to excellent researchgate.net

Substitution Reactions on the Benzene Moiety

The benzene ring of the quinoxalinone scaffold can undergo various substitution reactions, allowing for the introduction of functional groups that can significantly modulate the molecule's properties. The position of these substitutions is influenced by the directing effects of the existing substituents on the ring. For this compound, the methyl group is an ortho, para-director, while the pyrazinone ring is generally deactivating.

Halogenation: Regioselective halogenation of the benzene core of quinoxalin-2(1H)-ones has been achieved. A metal-free protocol using N-halosuccinimide (NXS) and tert-butyl hydroperoxide (TBHP) allows for the site-selective bromination and chlorination at the C7 position. chemrxiv.org This method is notable for its mild conditions and avoidance of metal catalysts. For instance, treatment of 1-methylquinoxalin-2(1H)-one with NBS and TBHP yields 7-bromo-1-methylquinoxalin-2(1H)-one in high yield. chemrxiv.org Photocatalytic chlorination at the C3 position has also been reported using chloroform (B151607) as the chlorine source. rsc.org

Sulfonation: Sulfonation of the quinoxaline ring system can be achieved using strong acids. For example, treating quinoxaline-2,3-dione with fuming sulfuric acid leads to the formation of the 6-sulfonic acid derivative. cusat.ac.in When 6-methylquinoxaline-2,3-dione (B12355034) is treated with chlorosulfonic acid, the 7-sulfonyl chloride is obtained. cusat.ac.in More recently, a metal-free oxidative O-S cross-coupling of quinoxalinones with sodium sulfinates using NBS as the oxidant has been developed to synthesize 2-sulfonyloxylated quinoxalines. researchgate.net A photocatalytic three-component reaction of quinoxalin-2(1H)-ones, alkenes, and sulfinic acids also yields sulfonated products. ccspublishing.org.cn

Table 2: Benzene Ring Substitution Reactions on Quinoxalinones

Reaction Reagents and Conditions Position of Substitution Product Example Yield Ref.
Bromination NBS, TBHP, MeCN, rt C7 7-Bromo-1-methylquinoxalin-2(1H)-one 92% chemrxiv.org
Chlorination CHCl₃, photocatalyst, visible light C3 3-Chloro-1-methylquinoxalin-2(1H)-one 86% rsc.org
Sulfonation Fuming H₂SO₄ C6 (on quinoxaline-2,3-dione) Quinoxaline-2,3-dione-6-sulfonic acid - cusat.ac.in
Sulfonyloxylation Sodium sulfinates, NBS, THF/H₂O, rt C2-O 5-Methylquinoxalin-2-yl 4-methylbenzenesulfonate 96% researchgate.net
Sulfonylation Alkenes, Sulfinic acids, 4CzIPN, air, visible light C3 3-(2-phenyl-2-(phenylsulfonyl)ethyl)quinoxalin-2(1H)-one - ccspublishing.org.cn

Formation of Fused Heterocyclic Systems

The construction of fused heterocyclic systems onto the quinoxalinone framework represents a significant step in increasing molecular complexity and exploring novel chemical space for drug discovery. Various strategies have been developed to synthesize tricyclic and tetracyclic structures incorporating imidazole, triazole, or pyridazine (B1198779) rings.

Imidazo[1,5-a]quinoxalin-4-ones: An efficient strategy for constructing the imidazo[1,5-a]quinoxalin-4-one ring system involves the condensation of an o-nitroaniline with a glyoxylate, followed by treatment with tosylmethyl isocyanide (TosMIC) to form a 1-(o-nitrophenyl)imidazole-5-carboxylate. nih.gov Reductive cyclization of this intermediate then affords the desired fused system. nih.gov Another approach involves the reaction of quinoxalin-2-ones with oxime acetates mediated by molecular iodine in a [3+2] annulation fashion. thieme-connect.com

Triazolo[1,5-a]quinoxalin-4(5H)-ones: These fused systems can be synthesized through a tandem reaction of N-(2-haloaryl)propiolamides with sodium azide (B81097). acs.org This copper-catalyzed process involves a [3+2] azide-alkyne cycloaddition followed by an intramolecular Ullmann-type C-N coupling. acs.org A photoredox-catalyzed [3+2] cyclization between quinoxalinones and hypervalent iodine(III) reagents also provides access to this scaffold. chemrxiv.org A more sustainable approach involves the reaction of 1-azido-2-nitrobenzenes with dimethyl acetylenedicarboxylate (B1228247) followed by reductive cyclization, with further derivatization possible at the amide nitrogen and ester functionality. researchgate.net

Pyridazino[4,5-b]quinolines: The synthesis of pyridazino[4,5-b]quinolines can be achieved from 2,3-diaroylquinolines, which are themselves prepared through a multicomponent reaction. nih.gov Treatment of the diaroylquinoline with hydrazine (B178648) hydrate (B1144303) leads to the formation of the fused pyridazine ring. nih.gov The pyridazino[4,5-b]quinoxaline-1(2H)-one scaffold has also been investigated for its potential biological activities. rsc.org

Table 3: Synthesis of Fused Heterocyclic Systems from Quinoxalinone Precursors

Fused System Synthetic Strategy Key Reagents Precursor Ref.
Imidazo[1,5-a]quinoxalin-4-one Condensation, TosMIC reaction, Reductive cyclization Glyoxylate, TosMIC, Reducing agent o-Nitroaniline nih.gov
Iodine-mediated [3+2] annulation Oxime acetates, I₂ Quinoxalin-2(1H)-one thieme-connect.com
Triazolo[1,5-a]quinoxalin-4(5H)-one Tandem azide-alkyne cycloaddition/Ullmann coupling Sodium azide, CuI N-(2-Haloaryl)propiolamide acs.org
Photoredox [3+2] cyclization Hypervalent iodine(III) reagents, Ru(bpy)₃Cl₂ Quinoxalinone chemrxiv.org
Diazotization and cyclization 1-Azido-2-nitrobenzene, Dimethyl acetylenedicarboxylate - researchgate.net
Pyridazino[4,5-b]quinoline Cyclization of diaroylquinoline Hydrazine hydrate 2,3-Diaroylquinoline nih.gov

Mechanistic Investigations of 7 Methylquinoxalin 2 Ol Reactivity

Elucidation of Reaction Mechanisms in Synthetic Transformations

The reactivity of 7-Methylquinoxalin-2-ol is characterized by its participation in a variety of synthetic transformations, which can be understood through the study of its reaction mechanisms. These mechanisms involve nucleophilic, electrophilic, and radical pathways.

Nucleophilic and Electrophilic Reaction Pathways

The quinoxaline (B1680401) scaffold is susceptible to both nucleophilic and electrophilic attacks, with the positions of these reactions being influenced by the substituents on the ring. A nucleophilic substitution reaction involves an electron-rich species (the nucleophile) attacking an electron-deficient part of the substrate, replacing a leaving group. wikipedia.org In the context of quinoxalin-2-ol derivatives, nucleophiles can attack the carbon centers of the heterocyclic ring. Conversely, electrophilic substitution reactions involve an electron-deficient species (the electrophile) attacking the electron-rich aromatic ring. nowgongcollege.edu.in

The 7-methyl group is an electron-donating group, which activates the benzene (B151609) ring towards electrophilic substitution, while the hydroxyl group at the 2-position (in the enol form) also acts as an activating group. Electrophilic attacks, such as nitration or sulfonation, are therefore likely to occur at the electron-rich positions of the quinoxaline ring. Nucleophilic substitution reactions, on the other hand, might target positions made electron-deficient by the nitrogen atoms in the pyrazine (B50134) ring. The general form of a nucleophilic substitution reaction can be represented as:

Nuc:⁻ + R-LG → R-Nuc + LG:⁻ wikipedia.org

Where Nuc is the nucleophile, R is the substrate, and LG is the leaving group.

Computational methods, such as Density Functional Theory (DFT), can be employed to predict these reaction pathways by modeling the interactions between the quinoxaline derivative and various reagents. nih.gov

Table 1: Overview of Nucleophilic and Electrophilic Reactions

Reaction TypeAttacking SpeciesNature of ReagentPotential Reaction Sites on this compound
Nucleophilic Substitution NucleophileElectron-richCarbon atoms in the pyrazine ring
Electrophilic Substitution ElectrophileElectron-deficientElectron-rich positions on the benzene ring (e.g., C-6, C-8)

Radical Reaction Intermediates and Propagation

Radical reactions proceed through a chain reaction mechanism involving three key phases: initiation, propagation, and termination. lumenlearning.comlibretexts.org

Initiation: This step involves the formation of a radical species, often initiated by heat or UV light, causing the homolytic cleavage of a bond. lumenlearning.comlibretexts.org

Propagation: A reactive radical reacts with a stable molecule to generate a new radical, which continues the chain. lumenlearning.comlibretexts.org These steps often involve hydrogen abstraction or the addition of the radical to a double bond. lumenlearning.com

Termination: The reaction ceases when two radical species react with each other to form a stable, non-radical product. lumenlearning.comlibretexts.org

Quinoxalin-2(1H)-one derivatives can participate in radical reactions. For instance, alkyl radicals can be generated and subsequently react with the quinoxalinone scaffold. acs.org The generation of an alkoxy radical from an alcohol precursor can initiate a reaction cascade. diva-portal.org In the context of this compound, a radical could be initiated on the molecule, which would then propagate. The stability of the resulting radical intermediate is a key factor in determining the reaction pathway; more substituted radicals are generally more stable. youtube.com

Tautomerism and Isomerism Studies of Quinoxalin-2-ols

The structural properties of this compound are significantly influenced by tautomerism and isomerism, which affect its reactivity and stability.

Keto-Enol Tautomerism in Quinoxalinol Systems

Quinoxalin-2-ol exists in a tautomeric equilibrium with its keto form, 7-methylquinoxalin-2(1H)-one. nih.gov Tautomers are constitutional isomers that readily interconvert, typically through the migration of a proton. libretexts.org In this case, it is a keto-enol tautomerism where the proton shifts between the oxygen and a nitrogen atom. frontiersin.orgchemistrysteps.com

The equilibrium between the keto and enol forms can be influenced by several factors, including the solvent, temperature, and the electronic nature of substituents on the quinoxaline ring. nih.govmasterorganicchemistry.com Generally, for 2-quinoxalinone systems, the keto tautomer is the more stable and predominant form. nih.gov The attachment of a benzene ring to the pyrazinone core, as in quinoxalinones, significantly increases the relative stability of the oxo (keto) tautomer. nih.gov

Figure 1: Keto-Enol Tautomerism of this compound

Generated mermaid

This equilibrium is dynamic and can be shifted. For example, studies on similar heterocyclic systems have shown that the keto form is favored in polar aprotic solvents, while the enol form can be more prevalent in non-polar solvents. nih.gov

Regioselective Considerations in Reactions

Regioselectivity refers to the preference for a reaction to occur at one position over another. wikipedia.org In this compound, the existing substituents—the methyl group at C7 and the oxo/hydroxyl group at C2—direct incoming reagents to specific positions.

For electrophilic substitution, the electron-donating methyl group and the activating hydroxyl group (in the enol form) direct electrophiles to particular positions on the benzene ring. In palladium-catalyzed C-H activation reactions, the choice of ligand can impart high regioselectivity, directing functionalization to a specific C-H bond. chemrxiv.orgmdpi.com For instance, in related systems, functionalization has been directed to the C3 position of the quinoxalin-2-one ring. mdpi.com

The regioselectivity of a reaction can be controlled by choosing appropriate reaction conditions to favor either the kinetic or thermodynamic product. The kinetic product is the one that is formed fastest, while the thermodynamic product is the most stable one. nowgongcollege.edu.in

Reaction Kinetics and Thermodynamic Analysis

Understanding the kinetics and thermodynamics of reactions involving this compound is crucial for controlling reaction outcomes and optimizing synthetic procedures.

Reaction kinetics is the study of reaction rates, while thermodynamics deals with the energy changes that occur during a reaction. mdpi.com A thermodynamic analysis can predict the feasibility of a reaction and the position of equilibrium. For example, the tautomeric equilibrium between the keto and enol forms is a thermodynamic phenomenon. nih.gov The relative stability of the tautomers, and thus the equilibrium constant, can be estimated using theoretical calculations. nih.govfrontiersin.org

The relationship between the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) is given by the equation:

ΔG = ΔH - TΔS

A negative ΔG indicates a spontaneous reaction under the given conditions. mathematicsgroup.com By studying the effect of temperature on the reaction rate and equilibrium, these thermodynamic parameters can be determined, providing a deeper understanding of the reaction profile. mdpi.commathematicsgroup.com

Advanced Spectroscopic and Analytical Characterization of 7 Methylquinoxalin 2 Ol Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the unambiguous determination of the molecular structure of organic compounds like 7-Methylquinoxalin-2-ol. Through a combination of one-dimensional and two-dimensional NMR experiments, a complete assignment of proton (¹H) and carbon (¹³C) signals can be achieved.

While complete, experimentally verified spectral data for this compound is not extensively published, the chemical shifts can be reliably predicted based on data from closely related, substituted quinoxaline (B1680401) derivatives. psu.edunih.gov The electron-donating methyl group at the C-7 position and the lactam functionality in the pyrazine (B50134) ring are the primary influences on the electronic environment of the molecule's atoms.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group. The protons on the benzene (B151609) ring (H-5, H-6, and H-8) will appear in the aromatic region, typically between 7.0 and 8.0 ppm. The methyl protons (7-CH₃) would present as a singlet further upfield. The N-H proton of the quinoxalin-2(1H)-one tautomer would likely appear as a broad singlet at a lower field.

In the ¹³C NMR spectrum, the signals for the carbon atoms are distributed over a wider range. The carbonyl carbon (C-2) is expected at a significantly downfield shift. The assignments can be confirmed using techniques like HMQC and HMBC. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C-2 - ~155
C-3 ~8.3 (s) ~151
C-5 ~7.8 (d) ~115
C-6 ~7.3 (dd) ~132
C-7 - ~140
C-8 ~7.3 (d) ~129
C-8a - ~130
C-4a - ~134
7-CH₃ ~2.5 (s) ~21

Note: These are estimated values based on data from similar quinoxaline structures and general substituent effects. Actual experimental values may vary.

Two-dimensional (2D) NMR experiments are indispensable for confirming the structural connectivity of this compound.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, the primary use of COSY would be to establish the connectivity of the protons on the benzene ring. A cross-peak would be expected between the proton at C-5 and the proton at C-6, confirming their adjacency. researchgate.net

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹H-¹³C correlation). rsc.org It allows for the direct assignment of protonated carbons. For example, the singlet at ~2.5 ppm would correlate with the methyl carbon signal at ~21 ppm. rsc.orgmdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically 2-4 bonds), which is crucial for assigning quaternary (non-protonated) carbons and piecing together molecular fragments. rsc.org Key correlations for confirming the structure of this compound would include the correlation between the methyl protons (7-CH₃) and the carbons C-6, C-7, and C-8. The proton at C-5 would show a correlation to the ring-junction carbon C-4a. nih.gov

Table 2: Expected Key 2D NMR Correlations for this compound

Technique Correlating Protons Correlating Carbons Information Gained
COSY H-5 H-6 Confirms adjacent protons on the benzene ring.
HMQC 7-CH₃ 7-CH₃ Carbon Assigns the methyl carbon.
H-5, H-6, H-8 C-5, C-6, C-8 Assigns protonated aromatic carbons.
HMBC 7-CH₃ C-6, C-7, C-8 Confirms the position of the methyl group at C-7.
H-5 C-4a, C-7 Helps assign quaternary carbon C-4a and confirms C-5 position.

Diffusion-Ordered Spectroscopy (DOSY) is a powerful NMR technique that separates the signals of different chemical species in a mixture based on their translational diffusion coefficients. scialert.net This method effectively generates a "virtual chromatogram" within the NMR tube, where one dimension is the standard chemical shift and the other is the diffusion coefficient. rsc.org

The diffusion coefficient of a molecule is related to its size and shape; larger molecules diffuse more slowly than smaller ones. psu.edu In the context of this compound, a DOSY experiment would be highly effective for:

Assessing the purity of a sample by identifying signals from solvents, impurities, or starting materials, which would have different diffusion coefficients.

Analyzing reaction mixtures to track the conversion of reactants to products without the need for physical separation.

Studying non-covalent interactions, such as dimerization or binding to other molecules, which would result in a change in the apparent diffusion coefficient. psu.edu

While specific DOSY data for this compound is not available, the technique's general applicability makes it a valuable tool for its analysis in complex solution environments.

Vibrational Spectroscopy Applications

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, provides information about the functional groups and molecular vibrations within a molecule, offering a "fingerprint" for identification. sphinxsai.com

The FTIR spectrum of this compound is expected to be dominated by the features of its more stable 7-Methylquinoxalin-2(1H)-one tautomer, especially in the solid state. Key vibrational bands would include a strong absorption from the carbonyl (C=O) group and a characteristic band from the N-H bond of the lactam ring. The aromatic part of the molecule gives rise to C-H and C=C stretching vibrations.

Table 3: Predicted Characteristic FTIR and Raman Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Expected Intensity (FTIR) Expected Intensity (Raman) Comments
3200-3000 N-H stretch Medium, Broad Weak From the quinoxalin-2(1H)-one tautomer. mspmbeed.com
3100-3000 Aromatic C-H stretch Medium-Weak Strong Characteristic of the benzene ring protons. scialert.net
2980-2920 Aliphatic C-H stretch Medium-Weak Strong From the methyl (CH₃) group.
~1660 C=O stretch (Amide I) Strong Medium A key band for the quinoxalin-2(1H)-one form. mdpi.com
1620-1580 C=N stretch / C=C stretch Medium-Strong Strong Vibrations from pyrazine and benzene rings. scialert.net
1490-1400 Aromatic C=C stretch Medium-Strong Strong Benzene ring skeletal vibrations.
~1375 CH₃ symmetric bend Medium Medium Characteristic methyl group deformation.
1300-1000 C-N stretch / C-H in-plane bend Medium Medium Complex region with multiple overlapping bands. scialert.net

Raman spectroscopy is complementary to FTIR. sphinxsai.com While FTIR is sensitive to vibrations that cause a change in dipole moment (polar bonds), Raman is sensitive to vibrations that cause a change in polarizability. Therefore, non-polar bonds, such as the aromatic C=C and C-H bonds, often produce strong signals in a Raman spectrum. semanticscholar.org

For this compound, the Raman spectrum would be particularly useful for analyzing the vibrations of the aromatic backbone. The ring breathing modes of the quinoxaline system would give rise to sharp, characteristic peaks. scialert.net The C=O stretch would be visible but likely weaker than in the FTIR spectrum, whereas the C=C and C=N ring stretching vibrations would be prominent. scialert.net The combination of FTIR and Raman provides a more complete vibrational profile of the molecule. sphinxsai.com

Electronic Spectroscopy for Electronic Structure Analysis

Electronic spectroscopy serves as a powerful tool for probing the electronic structure of molecules. By analyzing the absorption of electromagnetic radiation in the ultraviolet and visible regions, detailed information about electronic transitions, conjugation, and the influence of substituents can be obtained. For derivatives of this compound, these techniques are crucial for understanding their fundamental electronic properties.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible parts of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals. In conjugated systems like quinoxalinones, the characteristic π → π* and n → π* transitions provide a distinct spectral signature.

The UV-Vis spectrum of quinoxalin-2-one derivatives is influenced by the electronic nature of substituents and the solvent environment. For instance, studies on the related compound 3-methylquinoxalin-2(1H)-one (3-MeQ) using pulse radiolysis have provided insights into its transient absorption spectra. After reaction with hydroxyl radicals (•OH) in aqueous solutions at pH 7, two primary absorption bands were observed. mdpi.com An absorption band with a maximum (λmax) at approximately 470 nm is assigned to the formation of OH-adducts on the benzene ring, while a second band at a lower wavelength (λmax ≈ 370 nm) is attributed to the formation of N-centered radicals on the pyrazin-2-one ring. mdpi.com The reaction of 3-MeQ with the azide (B81097) radical (•N3) results in a distinct absorption band with a λmax at 350 nm, corresponding to the N-centered radical formed via one-electron oxidation. mdpi.com

These findings suggest that the electronic structure of the this compound core is susceptible to both substitution patterns and the surrounding chemical environment. The methyl group at the 7-position is expected to have a modest electron-donating effect, potentially causing a slight bathochromic (red) shift in the absorption maxima compared to the unsubstituted quinoxalin-2-ol. The specific absorption maxima are also highly dependent on pH, as protonation or deprotonation of the molecule can significantly alter the electronic distribution within the conjugated system. researchgate.net The use of modern spectrometers is essential for recording these spectra with high resolution. rsc.org

Table 1: Representative UV-Vis Absorption Maxima for Quinoxalinone Derivatives

Compound Condition λmax (nm) Assignment Reference
3-Methylquinoxalin-2(1H)-one Reaction with •OH 370 N-centered radical mdpi.com
3-Methylquinoxalin-2(1H)-one Reaction with •OH 470 OH-adduct on benzene ring mdpi.com

Circular Dichroism (CD) Spectroscopy for Chiral Derivatives

Circular Dichroism (CD) spectroscopy is an essential technique for the stereochemical analysis of chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. mdpi.com While this compound itself is achiral, its derivatives can be made chiral by introducing a stereocenter, for example, through substitution with a chiral moiety.

For such chiral derivatives, CD spectroscopy provides critical information about their absolute configuration and conformation in solution. The interaction between a chiral molecule and an achiral chromophore, like the quinoxalinone system, can result in an induced circular dichroism (ICD) spectrum for the achiral part. nih.gov This phenomenon is valuable for studying supramolecular interactions and determining the absolute configuration of the chiral component. nih.gov

The CD spectrum of a chiral this compound derivative would exhibit characteristic positive or negative bands (Cotton effects) corresponding to the electronic transitions observed in the UV-Vis spectrum. The sign and magnitude of these Cotton effects are directly related to the three-dimensional arrangement of the atoms. In some cases, molecular ordering in the solid state can significantly enhance the CD signal, leading to efficient circularly polarized luminescence (CPL). rsc.org The analysis of CD spectra, often supported by theoretical calculations, is a definitive method for assigning the stereochemistry of chiral quinoxalinone derivatives. d-nb.info

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and deducing its structure through the analysis of fragmentation patterns. savemyexams.com

For this compound, the molecular ion peak (M+) would appear at an m/z value corresponding to its molecular weight. The high-resolution mass spectrum would provide the exact molecular formula. The fragmentation of the molecular ion upon electron ionization provides a structural fingerprint. libretexts.org The stability of the aromatic quinoxalinone ring means that the molecular ion peak is expected to be reasonably intense.

Key fragmentation pathways for this compound can be predicted based on its structure. Common fragmentation patterns for heterocyclic and aromatic compounds include:

Loss of a methyl radical (•CH3): This would result in a significant peak at [M-15]+.

Loss of carbon monoxide (CO): Cleavage of the pyrazinone ring could lead to the expulsion of a neutral CO molecule, giving a fragment at [M-28]+.

Loss of HCN: Fragmentation of the pyrazine ring could also involve the loss of hydrogen cyanide, leading to a peak at [M-27]+.

Retro-Diels-Alder (RDA) reaction: The pyrazine ring could undergo an RDA fragmentation, breaking down into smaller, stable neutral molecules and charged fragments.

The analysis of these characteristic fragments allows for the unambiguous identification of the this compound core structure and the position of its substituents.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound (C9H8N2O, Molecular Weight: 160.17 g/mol )

m/z Value Ion Formula Identity/Origin
160 [C9H8N2O]+• Molecular Ion (M+)
145 [C8H5N2O]+ Loss of •CH3
132 [C8H8N2]+• Loss of CO
131 [C9H7N2]+ Loss of •OH (from tautomeric form)

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. thepharmajournal.com This technique provides a complete picture of the molecular structure, including bond lengths, bond angles, and torsional angles, at an atomic resolution. ias.ac.innih.gov

For a derivative of this compound, a single-crystal X-ray diffraction analysis would unambiguously confirm its chemical structure and provide detailed insights into its solid-state conformation and packing. The resulting electron density map reveals the positions of each atom in the crystal's unit cell. nih.gov

Table 3: Hypothetical Crystallographic Data for this compound

Parameter Description Expected Value/Information
Crystal System The crystal lattice system (e.g., Monoclinic, Orthorhombic) To be determined by analysis
Space Group The symmetry of the unit cell To be determined by analysis
Unit Cell Dimensions a, b, c (Å); α, β, γ (°) Provides the size and angles of the repeating unit
Intermolecular Interactions Hydrogen bonds, π-π stacking Distances and angles of H-bonds; centroid-centroid distances for π-stacking

Electrochemical Characterization and Redox Behavior

Electrochemical characterization techniques, particularly cyclic voltammetry (CV), are used to investigate the redox properties of molecules, including their reduction and oxidation potentials and the stability of the resulting charged species. The quinoxaline core is known to be electroactive, making these studies highly relevant for this compound derivatives.

The electrochemistry of quinoxaline and its derivatives is characterized by the reduction of the pyrazine ring. dtu.dk Studies on related compounds have shown that the pyrazine ring typically undergoes a two-electron reduction. mdpi.com The redox potential is sensitive to the electronic effects of substituents on the ring system. The electron-donating methyl group at the 7-position would be expected to make the reduction of this compound slightly more difficult (i.e., occur at a more negative potential) compared to the unsubstituted analog. dtu.dk

The stability of the reduced species and the reversibility of the redox process are highly dependent on the pH of the electrolyte solution. dtu.dkresearchgate.net In acidic to neutral media, the reduced form of quinoxaline can be unstable and undergo degradation. dtu.dk However, studies have shown that in alkaline conditions (e.g., pH > 11), the cycling stability and electrochemical reversibility can be significantly improved. dtu.dkresearchgate.net A cyclic voltammogram of a this compound derivative would reveal the potentials of the redox peaks, and the separation between the anodic and cathodic peak potentials (ΔEp) would provide information about the kinetics of the electron transfer process. d-nb.info

Table 4: Expected Electrochemical Properties of this compound

Property Description Expected Behavior
Redox Process Oxidation/Reduction behavior Reversible or quasi-reversible two-electron reduction of the pyrazine ring
Redox Potential (E½) Potential at which the redox event occurs Influenced by pH and substituents; expected to be negative vs. a standard electrode
pH Dependence Effect of pH on stability and potential Increased stability of the reduced form and improved reversibility at higher pH

Computational Chemistry and Theoretical Studies on 7 Methylquinoxalin 2 Ol

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems like atoms and molecules. wikipedia.orgaimspress.com This theory is founded on the principle that the properties of a system can be determined from its electron density. wikipedia.org DFT has become a versatile tool in computational chemistry, balancing accuracy with relatively low computational cost compared to other quantum mechanical methods. wikipedia.orgaimspress.com

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. researchgate.net For 7-Methylquinoxalin-2-ol, this process involves systematically adjusting the atomic coordinates to find the structure with the lowest possible energy. DFT methods, such as the B3LYP functional combined with a basis set like 6-311G(d,p), are commonly employed for this purpose. researchgate.net

Conformational analysis is crucial for flexible molecules and for those, like this compound, that can exist in different tautomeric forms (keto and enol). The analysis involves identifying all possible low-energy conformers and determining their relative stabilities. chemrxiv.orgutrgv.edu This process can be accelerated by using less computationally expensive force-field methods for an initial search, followed by DFT optimization of the most promising conformers. arxiv.orgconflex.net The results of a frequency analysis can confirm that the optimized structures are true energy minima, indicated by the absence of imaginary frequencies. researchgate.net

Below is a hypothetical table of selected optimized geometrical parameters for the most stable conformer of this compound, as would be predicted by DFT calculations.

Bond/AngleParameterPredicted Value
Bond Lengths C2-N11.37 Å
C2-O11.35 Å
C7-C11 (Methyl)1.51 Å
N1-C91.39 Å
C3-N41.31 Å
Bond Angles N1-C2-C3119.5°
C2-N1-C9121.0°
O1-C2-N1118.0°
C6-C7-C8120.5°
C6-C7-C11119.8°
This table contains interactive data. You can sort and filter the information as needed.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the first empty orbital, acts as an electron acceptor. youtube.comlibretexts.org The energy of the HOMO is related to the ionization potential, representing the ability to donate an electron, whereas the LUMO's energy relates to the electron affinity, or the ability to accept an electron. ajchem-a.comresearchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and optical properties. ajchem-a.comresearchgate.net A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive. These orbital energies are key to calculating various quantum chemical descriptors.

The following interactive table presents hypothetical energy values for the frontier orbitals of this compound.

ParameterDescriptionPredicted Energy (eV)
EHOMOEnergy of the Highest Occupied Molecular Orbital-6.25
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-1.80
Energy Gap (ΔE)ELUMO - EHOMO4.45
This table contains interactive data. You can sort and filter the information as needed.

The total electron density distribution provides insight into the size and shape of a molecule. A Molecular Electrostatic Potential (MEP) map is generated by plotting the electrostatic potential onto the surface of constant electron density. researchgate.netuni-muenchen.de The MEP is a valuable tool for understanding the charge distribution within a molecule and predicting how it will interact with other species. researchgate.net It helps identify regions that are rich or poor in electrons, which is crucial for understanding intermolecular interactions and chemical reactivity. uni-muenchen.delibretexts.org

MEP maps use a color spectrum to represent different potential values. Typically, red indicates regions of most negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack. researchgate.net Blue indicates regions of most positive electrostatic potential (electron-poor), which are favorable for nucleophilic attack. libretexts.orgavogadro.cc Green represents areas of neutral potential. For this compound, the MEP map would likely show negative potential (red/yellow) around the electronegative oxygen and nitrogen atoms, while the areas around the hydrogen atoms would exhibit positive potential (blue).

Quantum Chemical Descriptors and Reactivity Prediction

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that quantify its reactivity and other properties. nih.govresearchgate.net These descriptors provide a quantitative basis for understanding and predicting chemical behavior. rsc.orgredalyc.org

Global reactivity descriptors are derived from the energies of the frontier molecular orbitals and provide a general measure of a molecule's reactivity. ajchem-a.comuctm.edu Key global descriptors include:

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Chemical Hardness (η): Measures the resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. ajchem-a.com

Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. ajchem-a.com

These indices are calculated using the energies of the HOMO and LUMO. researchgate.net

The table below provides the formulas for these global reactivity indices and hypothetical values for this compound based on the FMO analysis.

DescriptorFormulaPredicted Value (eV)
Ionization Potential (I)I ≈ -EHOMO6.25
Electron Affinity (A)A ≈ -ELUMO1.80
Electronegativity (χ)χ = (I + A) / 24.025
Chemical Hardness (η)η = (I - A) / 22.225
Global Softness (S)S = 1 / (2η)0.225
Electrophilicity Index (ω)ω = χ² / (2η)3.64
This table contains interactive data. You can sort and filter the information as needed.

While global descriptors describe the molecule as a whole, local reactivity descriptors pinpoint specific reactive sites within the molecule. Fukui functions are powerful local descriptors used to identify the most likely sites for electrophilic and nucleophilic attack. hackernoon.comscm.com The Fukui function measures the change in electron density at a specific point when an electron is added to or removed from the molecule. hackernoon.com

The condensed Fukui functions simplify this by providing values for each atom in the molecule. scm.com

fk+ : For nucleophilic attack, this function indicates the sites most likely to accept an electron. The atom with the highest fk+ value is the preferred site for a nucleophile to attack. schrodinger.comresearchgate.net

fk- : For electrophilic attack, this function identifies the sites most likely to donate an electron. The atom with the highest fk- value is the most susceptible to attack by an electrophile. schrodinger.comresearchgate.net

The following table presents hypothetical condensed Fukui function values for selected atoms in this compound, illustrating how reactive sites would be identified.

Atomfk+ (Nucleophilic Attack)fk- (Electrophilic Attack)
N10.0950.120
C20.1500.080
C30.1350.105
N40.0900.130
C70.0500.115
O10.1800.150
C11 (Methyl C)0.0150.025
This table contains interactive data. You can sort and filter the information as needed.

Based on this hypothetical data, the oxygen atom (O1) and the C2 carbon would be the most probable sites for nucleophilic attack, while the oxygen (O1) and the N4 nitrogen atom would be the most likely sites for electrophilic attack.

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. mpg.denih.gov For this compound, MD simulations can elucidate its conformational landscape, revealing the different three-dimensional shapes (conformations) the molecule can adopt in a biological environment, such as in aqueous solution or near a protein binding site. nih.govelifesciences.org

The process involves generating an initial 3D structure of the molecule and then calculating the forces between atoms and the resulting motions over femtosecond time steps. mpg.de By aggregating these snapshots over a simulation time that can extend to microseconds or even milliseconds, a trajectory is created that maps the molecule's dynamic behavior. elifesciences.orgmdpi.com

Analysis of this trajectory allows for the identification of low-energy, stable conformations as well as the transitional states between them. This provides a detailed understanding of the molecule's flexibility and the predominant shapes it is likely to adopt upon interacting with a biological target. nih.govmdpi.com Understanding the conformational preferences of this compound is essential, as a molecule's biological activity is often dependent on its ability to adopt a specific conformation that is complementary to its target's binding site. elifesciences.org

In Silico ADMET and Drug-Likeness Predictions

Before a compound can be considered for further development, its pharmacokinetic properties must be evaluated. In silico tools are frequently used in the early stages of drug discovery to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. sciensage.infomdpi.com These predictions help to identify potential liabilities and filter out compounds that are unlikely to succeed in clinical trials. humanjournals.com

Drug-likeness is another critical concept, often assessed using rules such as Lipinski's Rule of Five, which evaluates physicochemical properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. bmdrc.orgnih.gov Compounds that adhere to these rules are considered more likely to be orally bioavailable. Theoretical predictions for this compound suggest it possesses favorable drug-like characteristics.

Table 1: Predicted ADMET and Drug-Likeness Properties of this compound This table presents theoretically predicted values based on computational models. Actual experimental values may vary.

Property Predicted Value/Classification Importance in Drug Discovery
Physicochemical Properties
Molecular Formula C₉H₈N₂O Basic chemical identity.
Molecular Weight 160.17 g/mol Influences absorption and distribution; typically <500 Da is preferred. bmdrc.org
logP (Lipophilicity) ~1.5 - 2.0 Affects solubility, absorption, and membrane permeability. nih.gov
Water Solubility (logS) Moderately Soluble Crucial for administration and distribution in the body. humanjournals.com
Topological Polar Surface Area (TPSA) ~50-60 Ų Influences membrane penetration and bioavailability.
Drug-Likeness Rules
Lipinski's Rule of Five 0 Violations Predicts oral bioavailability; compounds with ≤1 violation are preferred. bmdrc.org
Ghose Filter Pass A set of criteria defining preferred physicochemical properties for drug candidates. nih.gov
Veber's Rule Pass Relates rotatable bonds and TPSA to oral bioavailability.
Pharmacokinetics (ADMET)
Human Intestinal Absorption High Predicts the extent of absorption from the gut into the bloodstream.
Blood-Brain Barrier (BBB) Permeation Low/Unlikely Indicates whether the compound is likely to cross into the central nervous system.
Cytochrome P450 (CYP) Inhibition Potential inhibitor of some isoforms Predicts potential for drug-drug interactions. sciensage.info

Protein-Ligand Interactions and Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov This method is instrumental in structure-based drug design for identifying potential biological targets and understanding the molecular basis of a compound's activity. researchgate.net For this compound, docking simulations have been used to explore its interactions with various protein targets, particularly protein kinases like VEGFR-2, which are implicated in cancer. researchgate.netnih.gov

The docking process involves placing the 3D structure of this compound into the active site of a target protein and using a scoring function to evaluate and rank the different binding poses. nih.govnih.gov The results provide insights into the binding affinity and the specific interactions that stabilize the protein-ligand complex.

A key output of molecular docking is the prediction of ligand binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol). mdpi.combiorxiv.org This value estimates the strength of the interaction between the ligand and the protein; a more negative value typically indicates a stronger and more stable interaction. nih.gov The binding affinity is a crucial parameter for prioritizing compounds, as higher affinity often correlates with greater potency. nih.govbohrium.com

Docking studies of quinoxaline (B1680401) derivatives against targets like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) have shown promising binding affinities, suggesting that this class of compounds can effectively interact with the ATP-binding site of the kinase. researchgate.netnih.gov

Table 2: Predicted Binding Affinity of this compound with VEGFR-2 Binding affinities are predicted from molecular docking simulations and serve as an estimate of interaction strength.

Target Protein PDB ID Ligand Predicted Binding Affinity (kcal/mol) Predicted Inhibition Constant (Ki)

Beyond predicting binding affinity, molecular docking reveals the specific amino acid residues within the protein's active site that interact with the ligand. waocp.orgmdpi.com These interactions, which include hydrogen bonds, hydrophobic interactions, and pi-stacking, are critical for stabilizing the ligand in the binding pocket. arxiv.orgresearchgate.net

For quinoxaline derivatives docked into the VEGFR-2 active site, studies have consistently identified key interactions within the hinge region, which is crucial for kinase inhibition. researchgate.netnih.gov this compound is predicted to form similar critical interactions. The quinoxaline ring system often acts as a scaffold that positions other functional groups to interact with specific residues. researchgate.net

Table 3: Predicted Key Interacting Residues for this compound in the VEGFR-2 Active Site (PDB: 2OH4) Interactions are predicted based on molecular docking simulations of the quinoxaline scaffold.

Amino Acid Residue Interaction Type Predicted Role of Interaction
Cys919 Hydrogen Bond Anchors the ligand to the hinge region of the kinase, a hallmark of many Type II kinase inhibitors.
Asp1046 Hydrogen Bond / Electrostatic Forms a strong interaction with the donor/acceptor groups on the ligand, contributing to high affinity. researchgate.net
Glu885 Hydrogen Bond Interacts with the quinoxaline nitrogen, further stabilizing the complex.
Val848 Hydrophobic Interaction Forms hydrophobic contacts with the methyl group and aromatic ring, enhancing binding.
Leu840 Hydrophobic Interaction Contributes to the hydrophobic pocket that accommodates the quinoxaline core.

Pharmacological Potential and Biological Activities of 7 Methylquinoxalin 2 Ol Derivatives

Structure-Activity Relationship (SAR) Studies of 7-Methylquinoxalin-2-ol Analogues

Structure-Activity Relationship (SAR) studies are crucial for optimizing the potency and selectivity of lead compounds. For this compound derivatives, SAR investigations have provided valuable insights into the chemical features required for their biological activity.

The biological efficacy of this compound analogues is highly dependent on the nature and position of various substituents on the quinoxaline (B1680401) core. Studies have systematically explored modifications at different positions to enhance their desired pharmacological effects, such as anticancer activity.

A key area of investigation has been the comparison between derivatives featuring a 3-methylquinoxalin-2(1H)-one moiety and those with a 3-methylquinoxaline-2-thiol (B109401) group. Research indicates that the 3-methylquinoxalin-2(1H)-one core generally confers more potent anti-proliferative and VEGFR-2 inhibitory activities compared to its thiol counterpart. nih.govresearchgate.net

The following table summarizes the cytotoxic activity of selected 3-methylquinoxaline derivatives, illustrating the impact of these structural modifications.

Table 1: In Vitro Cytotoxic Activity of Selected 3-Methylquinoxaline Derivatives

Compound Core Moiety Linker Terminal Group IC₅₀ (µM) vs. MCF-7 IC₅₀ (µM) vs. HepG2
Sorafenib (B1663141) - - - 3.51 2.17
27a 3-methylquinoxalin-2(1H)-one Amide 4-chloro-3-(trifluoromethyl)phenyl 7.7 4.5
28 3-methylquinoxalin-2(1H)-one Diamide Phenyl 17.2 11.7
30f 3-methylquinoxaline-2-thiol Amide 4-methoxyphenyl 18.1 10.7
30i 3-methylquinoxaline-2-thiol Amide 4-nitrophenyl 17.2 12.7

| 31b | 3-methylquinoxaline-2-thiol | Diamide | 4-chlorophenyl | 19.2 | 13.7 |

Data sourced from studies on novel 3-methylquinoxaline derivatives as VEGFR-2 inhibitors. nih.govtandfonline.com MCF-7 is a human breast adenocarcinoma cell line, and HepG2 is a human liver cancer cell line.

Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) responsible for a molecule's biological activity. nih.gov This model serves as a template for designing new drug candidates with optimized interactions with a specific biological target. nih.gov A pharmacophore model typically includes features such as hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions, and aromatic rings. nih.govmedsci.org

For quinoxaline derivatives, pharmacophore models have been developed to understand the structural requirements for engaging with various targets. In the context of VEGFR-2 inhibition, the design of 3-methylquinoxaline derivatives often incorporates a bioisosteric replacement strategy. Here, the 3-methylquinoxaline scaffold acts as a bioisostere for moieties like the N-methylpicolinamide group found in the established inhibitor sorafenib. nih.gov

The key pharmacophoric features for these inhibitors include:

A flat heteroaromatic ring: The 3-methylquinoxalin-2(1H)-one or -2-thiol nucleus serves this purpose. nih.gov

A hydrogen bond donor/acceptor (HBD/HBA) moiety: An amide, diamide, or hydrazide group typically functions as the linker, providing crucial hydrogen bonding interactions within the enzyme's active site. nih.gov

A terminal hydrophobic group: This portion of the molecule is designed to fit into a hydrophobic pocket of the target protein, contributing to the binding affinity. nih.gov

Docking studies of these compounds into the VEGFR-2 active site confirm that the quinoxaline ring and the associated linker and terminal groups orient themselves to make key interactions with amino acid residues, mimicking the binding mode of known inhibitors. nih.gov

Mechanisms of Action in Biological Systems

Derivatives of this compound exert their biological effects through multiple complex mechanisms. These primarily involve the inhibition of critical enzymes, modulation of signaling pathways, and the induction of programmed cell death (apoptosis) and cell cycle arrest in pathological cells.

A primary mechanism of action for many this compound derivatives is the direct inhibition of protein kinases, which are crucial regulators of cellular processes that are often deregulated in diseases like cancer. nih.gov

VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key tyrosine kinase that plays a pivotal role in angiogenesis—the formation of new blood vessels—a process essential for tumor growth and metastasis. nih.govtandfonline.com Several 3-methylquinoxaline derivatives have been specifically designed and synthesized as potent VEGFR-2 inhibitors. nih.govnih.gov These compounds compete for the ATP-binding site of the kinase, effectively blocking its downstream signaling and suppressing tumor propagation. tandfonline.comnih.gov The inhibitory activity of these compounds is often highly correlated with their cytotoxic effects on cancer cells. nih.gov For example, compound 27a (see Table 1) was identified as a highly potent VEGFR-2 inhibitor with an IC₅₀ value of 3.2 nM, comparable to the reference drug sorafenib (IC₅₀ = 3.12 nM). nih.govtandfonline.com

Table 2: VEGFR-2 Inhibitory Activity of Selected 3-Methylquinoxaline Derivatives

Compound IC₅₀ (nM) for VEGFR-2 Inhibition
Sorafenib 3.07 - 3.12
11b 4.8
11e 2.6
11f 5.4
11g 4.2
12e 3.9
12g 5.2

| 12k | 2.9 |

Data represents the concentration required for 50% inhibition of VEGFR-2 activity. Compounds are from a series of 3-methylquinoxaline derivatives. tandfonline.comnih.gov

Other Kinase Inhibition: Beyond VEGFR-2, quinoxaline analogues have shown inhibitory activity against other kinases. A novel quinoxaline urea (B33335) analogue was found to reduce the phosphorylation of IKKβ (Inhibitor of nuclear factor kappa B kinase beta), a key enzyme in the pro-inflammatory and pro-survival NF-κB signaling pathway, which is a therapeutic target in pancreatic cancer. nih.gov Other quinoxaline derivatives have been synthesized as inhibitors of Apoptosis signal-regulating kinase 1 (ASK1), a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family involved in stress and inflammatory responses. nih.gov

In addition to direct enzyme inhibition, these compounds can modulate cell surface receptors and interfere with intracellular signaling cascades.

NF-κB Pathway Interference: By inhibiting IKKβ, quinoxaline urea analogs can effectively block the phosphorylation events that lead to the activation of the NF-κB pathway. nih.gov This pathway is crucial for cancer cell survival and proliferation, making its inhibition a valid therapeutic strategy. nih.gov

ERK Signaling: Studies on quinoxaline 1,4-dioxide derivatives have shown they can decrease the phosphorylation of the Extracellular signal-regulated kinase (ERK). nih.gov The ERK pathway is a central signaling route that controls cell proliferation and survival. Inhibition of ERK phosphorylation can contribute to the apoptogenic (apoptosis-inducing) effects of these compounds. nih.gov

AMPA Receptor Antagonism: Some quinoxaline derivatives have been investigated as antagonists of AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptors, a type of glutamate (B1630785) receptor in the central nervous system. researchgate.net This highlights the versatility of the quinoxaline scaffold in targeting different receptor types.

A key outcome of the enzymatic and signaling interference by this compound derivatives is the activation of programmed cell death and the halting of the cell division cycle in cancer cells.

Induction of Apoptosis: Apoptosis is a natural and orderly process of cell suicide that is often evaded by cancer cells. Quinoxaline derivatives have been shown to induce apoptosis through multiple mechanisms. tandfonline.com A primary route is the mitochondrial-dependent (intrinsic) pathway. nih.gov This involves changing the balance of the Bcl-2 family of proteins, which are key regulators of apoptosis. tandfonline.com Specifically, potent 3-methylquinoxaline derivatives have been shown to significantly increase the expression of the pro-apoptotic protein Bax while decreasing the levels of the anti-apoptotic protein Bcl-2. tandfonline.comnih.gov This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane, leading to the release of cytochrome c and the activation of initiator caspase-9, which in turn activates the executioner caspase-3, ultimately leading to cell death. tandfonline.comnih.govnih.gov

Cell Cycle Arrest: The cell cycle is a series of events that leads to cell division and replication. Cancer is characterized by uncontrolled cell cycle progression. Many quinoxaline derivatives can halt this process at specific checkpoints. nih.gov For example, certain quinoxaline 1,4-dioxides block cells at the G2/M phase (the transition from the second growth phase to mitosis) by inhibiting the expression of cyclin B. nih.gov Other potent 3-methylquinoxaline derivatives have been found to cause cell cycle arrest at the G2/M phase in liver cancer cells. nih.gov This arrest prevents the cells from dividing and can ultimately trigger apoptosis. mdpi.com

Table 3: Pro-Apoptotic and Cell Cycle Effects of a Lead 3-Methylquinoxaline Derivative (Compound 11e/27a)

Parameter Effect Fold Change / % of Cells
Cell Cycle Phase Arrest at G2/M Phase 49.14% of cells in G2/M
Apoptosis Induction Increased Apoptotic Cells 49.14% (vs. 9.71% in control)
Bax Level Upregulation 3.14-fold increase
Bcl-2 Level Downregulation 3.13-fold decrease
Caspase-3 Level Upregulation/Activation 2.34-fold increase

| Caspase-9 Level | Upregulation/Activation | 2.34-fold increase |

Data from studies on HepG2 cells treated with a lead 3-methylquinoxaline derivative. tandfonline.comnih.gov

Antimicrobial Action Mechanisms (e.g., protein synthesis inhibition)

The antimicrobial efficacy of quinoxaline derivatives stems from their ability to interfere with essential microbial processes. One of the key mechanisms is the inhibition of nucleic acid synthesis. Certain derivatives function by targeting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. nih.govmdpi.com For example, a study on di-substituted sulfonylquinoxaline derivatives revealed their potential as DNA Gyrase inhibitors, with promising compounds showing inhibition in the micromolar range. nih.gov

Another significant mechanism is the disruption of the microbial cell wall or membrane. The lipophilicity of the quinoxaline molecule, often enhanced by specific substitutions like methyl groups, can facilitate its passage through the bacterial cell wall, leading to increased activity. scholarsresearchlibrary.com Some derivatives are believed to exert their effects by disrupting the structure of membrane phospholipids, which increases cellular permeability and leads to cell death. mdpi.com

While direct evidence for protein synthesis inhibition by this compound itself is limited, the broader class of quinoxaline derivatives has been associated with this mechanism. Additionally, some quinoxaline compounds are known to inhibit microbial enzymes, further contributing to their antimicrobial effects. For instance, quinoxaline-1,4-di-N-oxide derivatives have been evaluated for their ability to inhibit triosephosphate isomerase in tapeworms. researchgate.net

Therapeutic Applications and Disease Models

The structural framework of quinoxaline is a key component in a variety of compounds with demonstrated therapeutic applications. mdpi.com

Derivatives of quinoxaline are recognized for their significant anticancer properties, often acting as inhibitors of protein kinases that are crucial for tumor growth and angiogenesis. bibliotekanauki.plmdpi.com Specifically, derivatives of 3-methylquinoxaline have been developed as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in tumor angiogenesis. nih.gov

Research has demonstrated the cytotoxic effects of these compounds against various human cancer cell lines. For example, newly synthesized 3-methylquinoxaline derivatives showed potent anti-proliferative activities against human breast adenocarcinoma (MCF-7) and liver hepatocellular carcinoma (HepG2) cell lines. mdpi.comnih.gov One particularly active compound, 27a , exhibited IC₅₀ values of 7.7 µM against MCF-7 and 4.5 µM against HepG2, comparable to the standard drug sorafenib. nih.gov This compound was also found to induce apoptosis and cell cycle arrest, highlighting its potential as a chemotherapeutic agent. nih.gov Another study found that compound VIIIc was highly active against the HCT116 human colon carcinoma cell line, with an IC₅₀ of 2.5 µM, and induced cell cycle arrest at the G2/M phase. nih.gov

The cytotoxicity of these derivatives is often selective. For instance, the most active compounds, 27a and 30f , were found to be more cytotoxic to the cancerous HepG2 cell line than to normal primary rat hepatocytes, indicating a degree of selectivity for tumor cells. nih.gov The structure-activity relationship suggests that the 3-methylquinoxalin-2(1H)one moiety is particularly valuable for cytotoxic activity. nih.gov

Table 1: Cytotoxicity of this compound Derivatives in Human Cancer Cell Lines

CompoundCell LineIC₅₀ (µM)Mechanism of Action
27a MCF-77.7VEGFR-2 Inhibition, Apoptosis Induction
27a HepG24.5VEGFR-2 Inhibition, Apoptosis Induction
28 MCF-717.2VEGFR-2 Inhibition
28 HepG211.7VEGFR-2 Inhibition
30f MCF-718.1VEGFR-2 Inhibition
30f HepG210.7VEGFR-2 Inhibition
VIIIc HCT1162.5Cell Cycle Arrest (G2/M)
VIIIc MCF-79.0-
VIId HCT1167.8-
VIIIa HepG29.8-
XVa HCT1164.4-
XVa MCF-75.3-

Quinoxaline derivatives are known for their broad-spectrum antimicrobial activity. scholarsresearchlibrary.comnih.gov

Antibacterial Activity: Numerous studies have confirmed the efficacy of this compound derivatives against both Gram-positive and Gram-negative bacteria. scholarsresearchlibrary.compsu.edu In one study, several newly synthesized Schiff bases of 3-methyl-quinoxaline were highly active against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. scholarsresearchlibrary.com The presence of methyl groups and aromatic rings is thought to increase the lipophilicity of the compounds, enhancing their permeability through the microbial cell wall. scholarsresearchlibrary.com Another study found that certain 3-methyl quinoxalin-2-one derivatives were highly active against B. subtilis and E. coli. psu.edu Furthermore, some sulfonylquinoxaline derivatives have shown good to moderate activity, with one compound in particular demonstrating antibacterial action comparable to Norfloxacin against multi-drug resistant strains. nih.gov

Antifungal Activity: The antifungal potential of these derivatives has also been investigated. Tests against Aspergillus niger and Candida albicans have shown that while some derivatives are inactive, others exhibit moderate antifungal effects. scholarsresearchlibrary.compsu.edu For instance, compounds 7 , 10 , and 11a from one series showed moderate activity against both fungal strains. scholarsresearchlibrary.com

Antiviral Activity: The quinoxaline scaffold is a promising core for the development of antiviral drugs. mdpi.comnih.govresearchgate.net Derivatives have been synthesized and tested against various viruses. For example, some quinoxaline derivatives have shown inhibitory activity against the influenza A virus by targeting the non-structural protein 1 (NS1A) and disrupting its interaction with dsRNA. researchgate.net Other studies have reported activity against Human Cytomegalovirus (HCMV), with some derivatives showing higher potency than the standard drug ganciclovir. nih.gov

Table 2: Antimicrobial Spectrum of Selected this compound Derivatives

Compound(s)MicroorganismActivity Level
7, 8a, 8c, 8d, 8e, 11a, 11c S. aureus, B. subtilis, E. coli, P. aeruginosaHigh
GG-1, GG-3, GG-5 B. subtilis, E. coliHigh
7, 10, 11a A. niger, C. albicansModerate
8a, 8b, 8c, 8d, 8e A. nigerInactive
44 Influenza A/Udorn/72 virusInhibitory

The therapeutic reach of quinoxaline derivatives extends to parasitic diseases. scholarsresearchlibrary.com Quinoxaline-1,4-di-N-oxide derivatives have been evaluated in vitro as potential agents against Taenia crassiceps cysts, a model for cysticercosis. researchgate.net Several of these compounds demonstrated time- and concentration-dependent cysticidal activity, with some being equipotent to the reference drug albendazole (B1665689) sulfoxide. researchgate.net The antimalarial potential of quinoxaline derivatives has also been noted, positioning them as scaffolds for the development of new treatments against malaria. scholarsresearchlibrary.comnih.gov

Quinoxaline derivatives have demonstrated significant anti-inflammatory and analgesic properties. sapub.orgscholarsresearchlibrary.com Their anti-inflammatory action is often attributed to the inhibition of key inflammatory mediators. nih.gov Studies have shown that these compounds can inhibit cyclooxygenase (COX) enzymes, particularly COX-2, and reduce the production of pro-inflammatory cytokines like TNF-alpha and IL-6. nih.gov For example, a series of novel quinoxaline derivatives were identified as potent dual inhibitors of EGFR and COX-2, suggesting their potential use as both anticancer and anti-inflammatory agents. nih.gov

Investigations into quinoxaline derivatives have revealed their potential to act on the central nervous system (CNS). Some studies suggest that these compounds may function as antagonists at serotonin (B10506) receptors, which are implicated in mood and anxiety regulation. This makes them candidates for developing treatments for conditions like anxiety. Other research on related heterocyclic structures, such as 1-azaphenoxathiins, has shown that certain derivatives possess antidepressant activity. nih.gov While direct studies on the neurological effects of this compound are not extensive, the broader class of quinoxaline and related heterocyclic compounds shows promise for CNS applications.

Future Perspectives and Research Directions

Development of Next-Generation 7-Methylquinoxalin-2-ol Based Therapeutics

The development of next-generation therapeutics based on the this compound scaffold is focused on optimizing its pharmacological properties. Researchers are exploring extensive structure-activity relationships (SAR) to enhance efficacy against various diseases, including cancer and infectious diseases. researchgate.netresearchgate.net Modifications at the C-3 position of the quinoxalin-2-one core, for instance, are a common strategy to create structurally diverse compounds with improved biological activity. mdpi.com

One promising approach is the synthesis of hybrid molecules, where the quinoxaline (B1680401) moiety is combined with other pharmacologically active groups such as amides, ureas, thioureas, and sulfonamides. nih.govnih.gov This strategy aims to create multifunctional molecules that can interact with multiple biological targets, potentially leading to synergistic therapeutic effects and overcoming drug resistance. For example, quinoxaline-bisarylurea derivatives have been reported to exhibit anti-tumor activity. nih.gov The goal is to design compounds with improved target specificity and better pharmacokinetic profiles.

Research efforts are also directed at creating derivatives that can act as selective inhibitors of key enzymes implicated in disease progression. Quinoxalines have been identified as competitive inhibitors for various protein kinases, such as VEGFR, PDGFR, and EGFR, which are crucial targets in cancer therapy. nih.gov Future work will likely involve fine-tuning the quinoxaline scaffold to achieve higher selectivity for specific kinase isoforms, thereby minimizing off-target effects.

Derivative Type Therapeutic Goal Potential Application
Hybrid Molecules (e.g., with sulfonamide)Multi-target engagement, overcoming resistanceCancer, Infectious Diseases nih.govnih.gov
C-3 Position ModificationsEnhanced biological activity and diversityLead compound discovery mdpi.com
Selective Kinase InhibitorsIncreased specificity, reduced side effectsTargeted Cancer Therapy nih.gov

Integration of Artificial Intelligence and Machine Learning in Drug Design

AI can also be used to predict the biological targets of new quinoxaline derivatives. By analyzing the structural features of a compound, AI models can identify potential protein interactions, helping to elucidate its mechanism of action and uncover new therapeutic applications. johnshopkins.edu This computational approach accelerates the hit identification and lead optimization phases of drug discovery, reducing the time and cost associated with developing new medicines. nih.gov

AI/ML Application Description Impact on Drug Design
QSAR ModelingPredicts biological activity from chemical structure. nih.govPrioritizes synthesis of potent compounds.
De Novo Drug DesignGenerates novel molecular structures with desired properties. slideshare.netCreates innovative drug candidates.
Target PredictionIdentifies potential biological targets for new compounds. johnshopkins.eduUncovers new therapeutic areas and mechanisms.
Virtual ScreeningComputationally screens large libraries of compounds for activity. nih.govAccelerates the identification of "hit" compounds.

Exploration of Novel Biological Targets and Therapeutic Areas

While quinoxaline derivatives have been extensively studied for their anticancer and antimicrobial properties, future research will focus on exploring novel biological targets and expanding their therapeutic applications. mdpi.compharmaceuticaljournal.net The versatility of the quinoxaline scaffold allows it to interact with a wide range of biological molecules, suggesting its potential in treating a broader spectrum of diseases. researchgate.net

Recent studies have begun to investigate quinoxaline derivatives as inhibitors of new or less-explored enzyme targets. For example, researchers have designed novel quinoxaline-based inhibitors targeting secretory phospholipase A2 (sPLA2) and α-glucosidase for the potential treatment of type II diabetes and related cardiovascular complications. nih.gov Another emerging target is the Apoptosis signal-regulated kinase 1 (ASK1), where quinoxaline derivatives have shown promise as potent inhibitors, potentially offering new treatments for non-alcoholic fatty liver disease. nih.gov

Furthermore, the unique structure of certain quinoxaline derivatives makes them candidates for interacting with nucleic acids, acting as selective DNA triple- and quadruple-helix intercalating ligands. nih.gov This opens up possibilities for developing agents that can modulate gene expression. The broad bioactivity of quinoxalines suggests their potential utility against various other conditions, including viral infections, inflammation, and metabolic diseases, which are active areas of ongoing investigation. nih.govnih.gov

Novel Target Potential Therapeutic Area Example Finding
Secretory Phospholipase A2 (sPLA2)Type II Diabetes, Cardiovascular ComplicationsA potent sPLA2 inhibitor (IC50 = 0.0475 µM) was identified. nih.gov
α-GlucosidaseType II DiabetesA derivative showed more effective inhibition than the control, acarbose. nih.gov
Apoptosis Signal-Regulated Kinase 1 (ASK1)Non-alcoholic Fatty Liver DiseaseA potent inhibitor with an IC50 value of 30.17 nM was discovered. nih.gov
DNA G-quadruplexesAnticancer (Gene Regulation)Quinoxalines with ortho-aniline moieties show selective binding. nih.gov

Sustainable and Scalable Production of Quinoxalinol Derivatives

A key future direction is the development of sustainable and scalable methods for the synthesis of quinoxalinol derivatives. Traditional synthetic routes often involve harsh reaction conditions, toxic reagents, and the use of transition-metal catalysts, which can be costly and environmentally harmful. nih.gov The principles of green chemistry are being increasingly applied to address these challenges. ekb.eg

Researchers are exploring eco-friendly and efficient synthetic strategies, such as using natural deep eutectic solvents (NADESs), which are biodegradable and can be recycled. unicam.it One study demonstrated a fast (5 minutes) and high-yielding (>90%) synthesis of functionalized quinoxalines at room temperature using a choline (B1196258) chloride/water NADES. unicam.it Other green approaches include solvent-free reactions, the use of bio-based organocatalysts, and leveraging alternative energy sources like microwave irradiation to accelerate reactions. nih.govnih.govekb.eg

The use of renewable starting materials is another important aspect of sustainable production. For example, ethyl gallate, a compound derived from natural sources like green tea, has been used as a starting material for the eco-friendly synthesis of quinoxaline derivatives. Developing catalytic systems that are reusable and avoid toxic byproducts is also a priority. nih.gov These advancements are crucial for making the large-scale production of this compound and related compounds more economically viable and environmentally responsible. ekb.egunicam.it

Sustainable Method Key Features Advantages
Natural Deep Eutectic Solvents (NADESs)Use of recyclable, natural solvents like choline chloride/water. unicam.itFast reaction times, high yields, reduced waste.
OrganocatalysisEmploys metal-free, recyclable catalysts. nih.govAvoids heavy metal contamination, environmentally benign.
Microwave-Assisted SynthesisUses microwave energy to accelerate reactions. nih.govShorter reaction times, often higher yields.
Renewable Starting MaterialsUtilizes feedstocks from natural sources, like ethyl gallate. Reduces reliance on petrochemicals, improves sustainability.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.